molecular formula C12H4Br6O B1430210 2,3,3',4,4',5-Hexabromodiphenyl ether CAS No. 405237-85-6

2,3,3',4,4',5-Hexabromodiphenyl ether

Cat. No. B1430210
CAS RN: 405237-85-6
M. Wt: 643.6 g/mol
InChI Key: JSDPCMJWYRDQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3’,4,4’,5-Hexabromodiphenyl ether is a chemical compound with the molecular formula C12H4Br6O. It has an average mass of 643.584 Da and a monoisotopic mass of 637.536194 Da . It is also known by other names such as 1,2,3,4-Tetrabrom-5-(3,4-dibromphenoxy)benzol .


Molecular Structure Analysis

The molecular structure of 2,3,3’,4,4’,5-Hexabromodiphenyl ether consists of a diphenyl ether core with six bromine atoms attached. The exact positions of these bromine atoms are indicated by the numbers in the compound’s name .

Scientific Research Applications

Comprehensive Analysis of 2,3,3’,4,4’,5-Hexabromodiphenyl Ether Applications

2,3,3’,4,4’,5-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) known for its use as a flame retardant. Below is an analysis of its applications in various scientific research fields, each with a dedicated section.

Environmental Persistence and Bioaccumulation Studies

2,3,3’,4,4’,5-Hexabromodiphenyl ether: , like other PBDEs, is known for its environmental persistence and potential for bioaccumulation. Research in this field focuses on understanding its long-term effects on ecosystems and wildlife. Studies often involve tracking the compound’s presence in soil and water bodies, and its accumulation in the tissues of organisms over time .

Human Health Impact Research

The impact of PBDEs on human health is a significant area of study. Researchers investigate the potential endocrine-disrupting effects of these compounds, their role in metabolic disorders, and their association with various types of cancer. This research is crucial for developing guidelines for safe exposure levels and for the regulation of such substances .

Developmental Neurotoxicity

Developmental neurotoxicity is a concern with PBDEs, including 2,3,3’,4,4’,5-Hexabromodiphenyl ether . Scientific studies often use human-induced pluripotent stem cell-derived neurons to assess the neurotoxic effects during developmental stages. These studies contribute to our understanding of the compound’s impact on neural development and function .

Flame Retardancy in Consumer Products

The primary application of PBDEs has been as flame retardants in various consumer products. Research in this area explores the effectiveness of these compounds in reducing the risk of fire in products such as plastics, textiles, and electronic devices. The goal is to balance fire safety with environmental and health concerns .

Regulatory Policy and Safety Standards

Research into the regulatory aspects of PBDEs, including 2,3,3’,4,4’,5-Hexabromodiphenyl ether , informs policy decisions and safety standards. This includes studies on the compound’s environmental and health risks, leading to its inclusion in lists of restricted or banned substances under international treaties like the Stockholm Convention .

Alternative Flame Retardants

With the phasing out of certain PBDEs due to health and environmental concerns, there is ongoing research into alternative flame retardants. This research aims to find safer compounds that provide similar levels of fire protection without the associated risks of PBDEs .

Analytical Chemistry and Detection Methods

In analytical chemistry, research is conducted to develop sensitive and accurate methods for detecting PBDEs, including 2,3,3’,4,4’,5-Hexabromodiphenyl ether , in environmental samples and biological tissues. This is essential for monitoring the presence and distribution of these compounds in the environment .

Material Science and Engineering

Material science research involves studying the incorporation of PBDEs into various materials to enhance their flame-retardant properties. This includes examining the stability, compatibility, and performance of 2,3,3’,4,4’,5-Hexabromodiphenyl ether when used in conjunction with different polymers and textiles .

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDPCMJWYRDQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20786910
Record name 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20786910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405237-85-6
Record name 2,3,3',4,4',5-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405237856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20786910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I1M31537
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3',4,4',5-Hexabromodiphenyl ether
Reactant of Route 2
2,3,3',4,4',5-Hexabromodiphenyl ether
Reactant of Route 3
2,3,3',4,4',5-Hexabromodiphenyl ether
Reactant of Route 4
2,3,3',4,4',5-Hexabromodiphenyl ether
Reactant of Route 5
2,3,3',4,4',5-Hexabromodiphenyl ether
Reactant of Route 6
2,3,3',4,4',5-Hexabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.